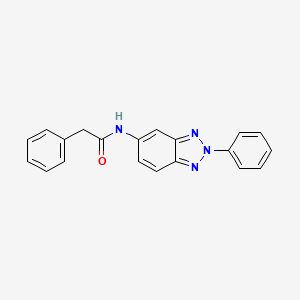![molecular formula C17H15NO3S B5694446 ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)
ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate, also known as ETICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETICA is a derivative of indole and has a thienylcarbonyl group attached to it. It is synthesized using a simple and efficient method, making it an attractive compound for research purposes.
作用機序
The mechanism of action of ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to activate the p53 pathway, a tumor suppressor pathway that induces apoptosis in cancer cells. It also inhibits the Akt/mTOR pathway, a pathway that promotes cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, a pathway that promotes inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain and liver. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models.
実験室実験の利点と制限
Ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily purified. It has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, this compound has limitations in terms of its solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate. One area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other drugs for cancer treatment. Additionally, the potential use of this compound in the treatment of other diseases such as diabetes and neurodegenerative diseases should be further explored.
合成法
Ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-thienylcarbonyl)-1H-indole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using column chromatography, yielding this compound as a white solid.
科学的研究の応用
Ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate has been studied extensively for its potential applications in various fields. One of the primary areas of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process of forming new blood vessels that supply nutrients to tumors, thus preventing the growth and spread of cancer cells.
This compound has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
ethyl 2-[3-(thiophene-2-carbonyl)indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-2-21-16(19)11-18-10-13(12-6-3-4-7-14(12)18)17(20)15-8-5-9-22-15/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOWOAOXLSQITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)

![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)




